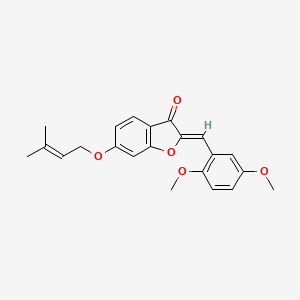

(Z)-2-(2,5-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Descripción

(Z)-2-(2,5-Dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the benzylidene double bond. Its structure features a 2,5-dimethoxybenzylidene group at position 2 and a 3-methylbut-2-en-1-yloxy substituent at position 6 of the benzofuranone core . The compound (CAS: 1638956-59-8, molecular formula: C₁₇H₁₄O₅) exhibits a molecular weight of 298.29 g/mol. The Z-configuration is critical for its stereoelectronic properties, influencing interactions in biological systems and stability under physiological conditions.

Propiedades

IUPAC Name |

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14(2)9-10-26-17-5-7-18-20(13-17)27-21(22(18)23)12-15-11-16(24-3)6-8-19(15)25-4/h5-9,11-13H,10H2,1-4H3/b21-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGQZSKBTUZPJZ-MTJSOVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 6-hydroxybenzofuran-3(2H)-one.

Formation of Benzylidene Intermediate: The first step involves the condensation of 2,5-dimethoxybenzaldehyde with 6-hydroxybenzofuran-3(2H)-one under basic conditions to form the benzylidene intermediate.

Alkylation: The intermediate is then subjected to alkylation with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

While the laboratory synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is well-documented, industrial production methods would likely involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the benzylidene moiety can yield the corresponding benzyl compound.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Benzyl derivatives.

Substitution: Halogenated compounds and other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

Catalysis: It can be used as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Studies have shown that it can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Antimicrobial Activity: Preliminary research indicates that it may possess antimicrobial properties.

Medicine

Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Industry

Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which (Z)-2-(2,5-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one exerts its effects is primarily through the interaction with molecular targets such as enzymes. The benzylidene moiety can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy groups and the benzofuran core contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

- (Z)-2-(2,5-Dihydroxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one (6g) Key Differences: The 2,5-dimethoxy groups in the target compound are replaced with 2,5-dihydroxy groups, and additional hydroxyl groups are present at positions 6 and 7 . The melting point (270.4–271.3°C) is higher than typical methoxy derivatives due to stronger intermolecular forces . Spectral Data: Distinct ¹H NMR signals at δ 7.62 (d, J = 2.7 Hz) and 6.78–6.69 (m) reflect aromatic protons in the dihydroxybenzylidene moiety .

- (2Z)-6-[(2,6-Dichlorophenyl)methoxy]-2-(2,5-dimethoxybenzylidene)benzofuran-3-one Key Differences: The 3-methylbut-2-en-1-yloxy group is replaced with a 2,6-dichlorobenzyloxy substituent .

Substituent Variations on the Benzofuranone Core

- (2Z)-2-[(3-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one Key Differences: The 2,5-dimethoxybenzylidene group is replaced with a 3-methoxyphenyl group . Impact: Meta-substitution on the benzylidene ring reduces steric hindrance compared to para-substitution, possibly affecting conformational flexibility and target binding.

(2Z)-2-(3-Fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Heterocyclic Analogs with Divergent Cores

- 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Key Differences: A pyrimidoquinazoline core replaces the benzofuranone system .

- 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (6) Key Differences: A benzodithiazine core with a hydrazino linker and sulfone groups . Impact: Sulfone groups enhance solubility, while the hydrazino linker introduces redox activity. The compound exhibits a high melting point (318–319°C) due to strong hydrogen bonding .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Pathways : Demethylation of methoxy to hydroxy groups (e.g., 6g) is a common strategy to modulate solubility and bioactivity .

- Structural Insights : Bulky substituents like 3-methylbutenyloxy may improve membrane permeability but reduce target specificity compared to smaller groups (e.g., 2-methylallyloxy) .

Actividad Biológica

(Z)-2-(2,5-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

This indicates the presence of multiple functional groups that contribute to its biological activities.

Anticancer Activity

Benzofuran derivatives are known for their significant anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related benzofuran derivative demonstrated an inhibition rate of 80.92% against non-small cell lung cancer (NCI-H460) and 72.14% against colon cancer (HCT-116) at a concentration of 10 mM .

| Cell Line | Inhibition Rate (%) |

|---|---|

| K562 (Leukemia) | 56.84 |

| NCI-H322M (Lung Cancer) | 40.87 |

| HCT-116 (Colon Cancer) | 72.14 |

| OVCAR-4 (Ovarian Cancer) | 56.45 |

The compound's ability to induce apoptosis in cancer cells was also noted, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction being critical for its anticancer effects .

Anti-inflammatory Activity

Benzofuran derivatives have shown promising anti-inflammatory effects. A study indicated that certain benzofuran compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF and IL-1, demonstrating their potential in managing chronic inflammatory disorders . The compound's effectiveness in reducing inflammation markers positions it as a candidate for further research in inflammatory diseases.

Antioxidant Activity

The antioxidant properties of benzofuran derivatives contribute to their overall biological activity. Compounds in this class have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress . The presence of methoxy groups in the structure enhances this activity by stabilizing free radicals.

Case Studies

- Apoptosis Induction : A study involving K562 leukemia cells revealed that exposure to similar benzofuran derivatives led to significant apoptosis through caspase activation . The results indicated that after 48 hours of treatment, there was a notable increase in caspase-3 and -7 activity, underscoring the potential of these compounds in cancer therapy.

- Inflammatory Response : In an experimental model, a related benzofuran compound reduced NF-κB activity and NO production in macrophage cells, highlighting its anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.